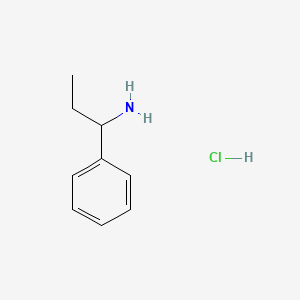

1-Phenyl-1-propanamine hydrochloride

Description

Contextualization within the Phenylpropanamine and Amphetamine Chemical Classes

1-Phenyl-1-propanamine hydrochloride belongs to the broad chemical class of phenethylamines. This class is characterized by a core structure consisting of a phenyl ring attached to an amino group via a two-carbon sidechain. researchgate.net The specific arrangement of atoms in this compound, which features a propanamine backbone with a phenyl group attached to the first carbon of the propane (B168953) chain, places it within the phenylpropanamine subgroup.

The amphetamine class of compounds are derivatives of phenethylamine (B48288) that are distinguished by the presence of a methyl group at the alpha position of the ethylamine (B1201723) sidechain. mdpi.com While this compound shares the foundational phenethylamine scaffold with amphetamines, it is structurally distinct. A key difference lies in the position of the amine group and the length of the alkyl chain. In amphetamine, the amine group is at the 2-position of the propane chain, whereas in 1-Phenyl-1-propanamine, it is at the 1-position. This seemingly minor structural variance leads to significant differences in their chemical properties and biological interactions.

Academic Significance and Research Utility of this compound

The primary academic and research utility of this compound lies in its role as a precursor and building block in organic synthesis. Its chemical structure makes it a valuable starting material for the synthesis of more complex molecules, including various pharmaceutical and chemical products. For instance, it can be used in the synthesis of N-substituted derivatives by reacting the primary amine with various reagents. chemicalbook.com

In the realm of biomedical research, this compound is noted for its interaction with neurotransmitter systems. Research indicates that it can influence the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862). This has led to its use as a research tool to investigate the function of these neurotransmitter pathways. For example, studies have utilized this compound to explore its effects on dopamine levels in animal models, providing insights into dopamine-related neurological processes. It is also used as an analytical reference standard in forensic and research laboratories for the identification and quantification of related compounds. evitachem.com

Structural Isomerism and Nomenclature Considerations within the Phenethylamine Scaffold

The phenethylamine scaffold allows for a high degree of structural isomerism, giving rise to a vast array of compounds with differing properties. Isomers can arise from the position of substituents on the phenyl ring, the length and branching of the alkyl chain, and the substitution on the amino group.

A critical aspect of the structure of 1-Phenyl-1-propanamine is the presence of a chiral center at the first carbon of the propanamine chain (the carbon atom to which both the phenyl group and the amino group are attached). This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Phenyl-1-propanamine and (S)-1-Phenyl-1-propanamine. The synthesis of enantiomerically pure forms of such compounds is a significant area of research, often employing stereoselective methods. researchgate.net

The systematic IUPAC name for this compound is 1-phenylpropan-1-amine (B1219004) hydrochloride. This name precisely describes its structure: a propane chain with a phenyl group and an amine group at the first carbon, which is then salified with hydrochloric acid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in various research applications.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 24301-86-8 | |

| Molecular Formula | C₉H₁₄ClN | |

| Molecular Weight | 171.67 g/mol | |

| Appearance | White solid | chemicalbook.com |

Nomenclature for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-phenylpropan-1-amine;hydrochloride | |

| SMILES | CCC(C1=CC=CC=C1)N.Cl | |

| InChI | InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947136 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24301-86-8 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenyl 1 Propanamine Hydrochloride and Its Derivatives

Established Chemical Synthesis Routes

Reductive Amination Strategies from Prochiral Ketones (e.g., Phenylacetone)

Reductive amination of prochiral ketones, such as phenylacetone (B166967) (also known as 1-phenyl-2-propanone), is a widely employed method for synthesizing 1-phenyl-1-propanamine. This one-pot reaction involves the reaction of the ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced to the target amine. youtube.com

Various reducing agents can be utilized in this process. A common laboratory-scale method involves the use of sodium cyanoborohydride (NaBH3CN) in the presence of an ammonium (B1175870) salt, like ammonium acetate, in a solvent such as methanol. youtube.com The reaction proceeds at room temperature, and after a sufficient reaction time, the product is isolated as its hydrochloride salt by acidification. youtube.com Other reducing agents, such as sodium triacetoxyborohydride, have also been used. researchgate.net

The synthesis of phenylisopropylamines can also be achieved by reducing the imines formed from the reaction of phenylacetones with chiral amines like (+)- or (-)-α-methylbenzylamine, followed by hydrogenolysis. google.com This approach can yield products with high enantiomeric purity. google.com

Table 1: Reductive Amination of Phenylacetone

| Reactants | Reducing Agent | Solvent | Product | Key Features |

|---|---|---|---|---|

| Phenylacetone, Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 2-Amino-1-phenylpropane | One-pot reaction at room temperature. youtube.com |

| Phenylacetone, Methylamine | Sodium Triacetoxyborohydride | Not Specified | N-methyl-1-phenyl-2-propanamine | - |

| Substituted Phenylacetones, (+)- or (-)-α-Methylbenzylamine | Raney Nickel/H2 | Ethanol | Optically Active N-(α-phenethyl)phenylisopropylamine | Subsequent hydrogenolysis yields enantiomerically pure phenylisopropylamines. google.com |

This table summarizes various reductive amination strategies for synthesizing derivatives of 1-phenyl-1-propanamine.

Multi-step Precursor-Based Syntheses (e.g., from Benzaldehyde (B42025) and Acetone Intermediates)

Multi-step syntheses provide an alternative route to 1-phenyl-1-propanamine and its derivatives, often starting from readily available precursors like benzaldehyde and acetone. While direct searches did not specifically detail a multi-step synthesis of 1-phenyl-1-propanamine hydrochloride from benzaldehyde and acetone, related syntheses illustrate the general principles. For instance, the synthesis of 1-phenyl-1-propanol, a related compound, can be achieved via a Grignard reaction involving benzaldehyde and ethylmagnesium bromide. chegg.com This alcohol could then potentially be converted to the corresponding amine.

A synthesis of N,N-diethyl-1-methyl-1-phenyl-1-propen-1-amine from benzaldehyde and a three-carbon nucleophile precursor has also been described, indicating the feasibility of building the carbon skeleton from these smaller units. chegg.com

Stereoselective and Asymmetric Synthesis Techniques

The synthesis of specific enantiomers of 1-phenyl-1-propanamine is of high importance. Various stereoselective and asymmetric techniques have been developed to achieve this.

Biocatalytic Approaches (e.g., Yeast Reduction for Chiral Precursors, Transaminase-Mediated Transformations)

Biocatalysis offers an environmentally friendly and highly selective approach to chiral amine synthesis. Transaminases (TAs), a class of enzymes, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. mdpi.com

Both (R)- and (S)-selective transaminases are available, allowing for the production of either enantiomer of the target amine with high enantiomeric excess (ee) and conversion rates. researchgate.net The use of whole-cell biocatalysts containing transaminase activity has been reported for the synthesis of 1-phenylpropan-2-amine derivatives. researchgate.net To drive the reaction equilibrium towards the product, an excess of the amine donor, such as isopropylamine, is often used. mdpi.com

The efficiency of transaminase-catalyzed reactions can be influenced by factors such as temperature, pH, and the presence of co-solvents. researchgate.net For example, the optimal temperature for some transaminase reactions is around 40-50°C. researchgate.net

Table 2: Biocatalytic Synthesis of Chiral Amines

| Enzyme Type | Substrate | Key Features | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Transaminase (R-selective) | Prochiral Ketones | Use of immobilized whole-cell biocatalysts. researchgate.net | (R)-1-phenylpropan-2-amine derivatives | High |

| Transaminase (S-selective) | Prochiral Ketones | Can be used to resolve racemic amines. researchgate.net | (S)-amines | >99% researchgate.net |

| Evolved Transaminase | β-keto amide | Optimized process with high substrate concentration. mdpi.com | Sitagliptin | >99.95% mdpi.com |

This table highlights the use of biocatalysis, particularly transaminases, in the stereoselective synthesis of chiral amines.

Chiral Auxiliary and Ligand-Controlled Methods for Enantiomeric Excess

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A common strategy involves reacting a prochiral compound with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. Deprotonation and reaction with an alkyl halide lead to a new stereocenter with a controlled configuration. wikipedia.orgharvard.edu

Oxazolidinones, derived from amino acids, are another class of effective chiral auxiliaries. wikipedia.org They can be acylated and then undergo diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgtcichemicals.com

Enantiomeric Resolution Techniques via Diastereomeric Salt Formation

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For amines like 1-phenyl-1-propanamine, this is often achieved by forming diastereomeric salts with a chiral acid. libretexts.orglibretexts.org

The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate). These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.orglibretexts.orgmdpi.com After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org The success of this method can be tedious, sometimes requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.orglibretexts.org

Table 3: Enantiomeric Resolution via Diastereomeric Salt Formation

| Racemic Compound | Resolving Agent | Method | Key Principle |

|---|---|---|---|

| 1-phenyl-2-propanamine | (+)-Tartaric Acid | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org |

| Racemic Carboxylic Acids | Chiral Bases (e.g., Brucine, Strychnine, 1-Phenylethanamine) | Fractional Crystallization | Formation of diastereomeric salts. libretexts.orglibretexts.org |

| Racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-Phenylethylamine | Precipitation from 2-propanol | Efficient precipitation of one diastereomeric salt. nih.gov |

This table outlines the classical method of resolving racemic mixtures through the formation and separation of diastereomeric salts.

Synthesis of Isotopically Labeled this compound for Mechanistic and Pharmacokinetic Studies

The synthesis of isotopically labeled versions of this compound is crucial for advanced research into its metabolic fate, reaction mechanisms, and pharmacokinetic profile. Isotopic labeling involves the replacement of one or more atoms of the compound with their heavier, stable isotopes, most commonly deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds act as tracers, allowing researchers to track the molecule through biological systems or chemical reactions without altering its fundamental chemical properties.

Deuterium (²H) Labeling

Deuterium-labeled compounds are frequently synthesized for use in mechanistic studies and as internal standards in mass spectrometry.

Synthetic Strategies: A common method for introducing deuterium is through catalytic reduction using deuterium gas (D₂). For instance, a synthetic route starting from 1-phenyl-1-propanone oxime can be adapted for labeling. chemicalbook.com The hydrogenation of the oxime using a palladium-on-carbon (Pd/C) catalyst in the presence of deuterium gas instead of hydrogen gas (H₂) would yield 1-phenyl-1-propanamine with deuterium atoms incorporated at the benzylic and amino positions. Specific labeling on the phenyl ring can be achieved using deuterated benzene (B151609) as a starting material in a Friedel-Crafts acylation.

Applications in Mechanistic and Pharmacokinetic Studies:

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-¹H) bond. This difference can slow down metabolic reactions that involve the cleavage of a C-H bond. By comparing the metabolic rate of the deuterated analog to the unlabeled compound, researchers can pinpoint sites of metabolic attack. This effect was demonstrated in studies of the related compound methcathinone (B1676376), where deuterium labeling helped to elucidate its thermal oxidation mechanism. oup.com

Internal Standards: Deuterated this compound serves as a useful internal standard for quantitative analysis by mass spectrometry. However, a potential drawback is the possibility of chromatographic separation from the non-labeled analyte, which can sometimes lead to variations in analytical accuracy.

Carbon-13 (¹³C) Labeling

Carbon-13 labeled analogs are considered the gold standard for internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. mdpi.com

Synthetic Strategies: The synthesis of ¹³C-labeled compounds is generally more complex and requires the use of ¹³C-enriched starting materials. nih.gov A plausible route for synthesizing ¹³C-labeled 1-phenyl-1-propanamine could involve:

Alkylation of a suitable substrate with a ¹³C-labeled alkyl halide.

Treating 1-bromotridecane (B143060) with potassium cyanide (K¹³CN) to form a labeled nitrile, which is then hydrolyzed to the corresponding acid. nih.gov

Performing a Friedel-Crafts acylation using a ¹³C-labeled acyl chloride on a benzene ring, followed by reductive amination.

Applications in Pharmacokinetic Studies: The primary advantage of ¹³C-labeled internal standards is that they have identical physicochemical properties to the unlabeled drug, meaning they co-elute during chromatography. mdpi.com This minimizes differential matrix effects, such as ion suppression or enhancement, which can be a significant problem with deuterated standards. mdpi.com The use of ¹³C-labeled internal standards for amphetamine and methamphetamine, which are structurally related to 1-phenyl-1-propanamine, has been shown to improve the accuracy of LC-MS/MS quantification. mdpi.com For robust analysis, it is preferable to use a standard with at least three additional mass units to avoid any signal overlap from the natural ¹³C abundance of the analyte. mdpi.com

Nitrogen-15 (¹⁵N) Labeling

Labeling with ¹⁵N allows for the precise tracking of the nitrogen atom within the molecule.

Synthetic Strategies: Nitrogen-15 is typically introduced during the amination step of the synthesis. For example, in the reductive amination of 1-phenyl-1-propanone, using ¹⁵N-labeled ammonia (¹⁵NH₃) or a ¹⁵N-labeled amine would directly incorporate the isotope into the final product.

Applications in Mechanistic Studies: This labeling strategy is invaluable for studying the metabolic fate of the amine group. It enables researchers to unequivocally identify metabolites resulting from N-oxidation, N-dealkylation, or other biotransformations involving the nitrogen atom.

Interactive Data Tables

Table 1: Examples of Isotopically Labeled 1-Phenyl-1-propanamine Analogs and Their Applications

| Isotope | Potential Labeled Position(s) | Example Molecular Formula | Primary Research Application |

| Deuterium (²H) | Phenyl ring (d₅) | C₉H₉D₅ClN | Mechanistic studies (Kinetic Isotope Effect) |

| Propane (B168953) chain | C₉H₁₃DClN | Pharmacokinetic internal standard | |

| Carbon-13 (¹³C) | C1 of propane chain | C₈¹³CH₁₄ClN | Metabolic pathway analysis |

| Multiple carbons (e.g., ¹³C₃) | C₆¹³C₃H₁₄ClN | High-precision internal standard for LC-MS/MS mdpi.com | |

| Nitrogen-15 (¹⁵N) | Amino group | C₉H₁₄Cl¹⁵N | Tracking nitrogen metabolism |

Table 2: Comparison of Isotopic Labels as Internal Standards in Pharmacokinetic Analysis

| Isotope Type | Advantages | Disadvantages |

| Deuterium (²H) | Relatively inexpensive and straightforward synthesis. | Can exhibit different chromatographic retention times and be subject to differential ion suppression effects in MS. |

| Carbon-13 (¹³C) | Co-elutes perfectly with the unlabeled analyte, minimizing matrix effects and improving analytical accuracy. mdpi.com | Synthesis is typically more complex and expensive. mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Phenyl 1 Propanamine Hydrochloride

Amine-Centric Reaction Pathways

The primary amine group is the principal site of reactivity in 1-phenyl-1-propanamine, engaging in a variety of reactions typical for this functional group. As a hydrochloride salt, its reactivity is also heavily influenced by acid-base chemistry.

The nitrogen atom in 1-phenyl-1-propanamine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. The process of N-alkylation involves the reaction of the primary amine with an alkyl halide, where the amine acts as a nucleophile to displace the halide and form a new carbon-nitrogen bond. organic-chemistry.org This reaction can proceed sequentially. The initial reaction with an alkyl halide (R-X) converts the primary amine into a secondary amine. This secondary amine can then act as a nucleophile itself, reacting with another molecule of the alkyl halide to form a tertiary amine. organic-chemistry.org Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. organic-chemistry.org

Table 1: Sequential N-Alkylation of 1-Phenyl-1-propanamine

| Reactant | Product Stage | Product Structure (General) |

|---|---|---|

| 1-Phenyl-1-propanamine | Primary Amine | C₆H₅CH(NH₂)CH₂CH₃ |

| + R-X | Secondary Amine | C₆H₅CH(NHR)CH₂CH₃ |

| + R-X | Tertiary Amine | C₆H₅CH(NR₂)CH₂CH₃ |

Note: R represents an alkyl group and X represents a halide.

As the hydrochloride salt of a primary amine, 1-phenyl-1-propanamine is a weak acid in aqueous solution. Over 50% of existing drugs are weak electrolytes, and their ionization state, governed by pKa and the pH of the surrounding medium, is critical to their behavior. nih.gov The compound exists in equilibrium between its protonated (conjugate acid) and deprotonated (free base) forms. acs.orgnih.gov

The equilibrium can be described by the Henderson-Hasselbalch equation, which relates the pH of the solution to the pKa of the amine and the ratio of the concentrations of the basic and acidic forms. nih.gov The free base, 1-phenylpropan-1-amine (B1219004), is a primary amino compound and acts as a conjugate base. nih.gov The pKa value for the conjugate acid is a measure of its tendency to donate a proton.

In an aqueous environment, the salt dissociates, and the protonated amine equilibrates with water: C₆H₅CH(N⁺H₃)CH₂CH₃ + H₂O ⇌ C₆H₅CH(NH₂)CH₂CH₃ + H₃O⁺

The solution's pH will be acidic due to the presence of hydronium ions (H₃O⁺). acs.org The extent of ionization is crucial for properties like solubility and the ability to cross biological membranes. The salt form is generally more water-soluble, while the un-ionized free base is more lipid-soluble. nih.gov

Table 2: Acid-Base Properties of 1-Phenyl-1-propanamine

| Property | Value/Description | Source |

|---|---|---|

| Compound Type | Hydrochloride salt of a primary amine | nih.gov |

| Behavior in Water | Weak Acid | nih.govacs.org |

| pKa (Conjugate Acid) | 9.4 (predicted) | nih.gov |

The amine group of 1-phenyl-1-propanamine can undergo oxidation reactions, which are relevant both for chemical degradation and for metabolic processes in biological systems. Chemical oxidation can be achieved using strong oxidizing agents like potassium permanganate, which can potentially convert the amine into other nitrogen-containing functional groups, such as a nitro group. nih.gov

In a biological context, amines structurally related to 1-phenyl-1-propanamine are substrates for flavin-dependent enzymes like monoamine oxidases (MAO). frontiersin.orgnih.gov These enzymes catalyze the oxidative deamination of monoamines. frontiersin.org The mechanism generally involves the degradation of the amine to produce metabolites such as aldehydes, hydrogen peroxide, and ammonium. frontiersin.org For example, studies on a 1-amino analog of MPTP have shown that it is oxidized by both MAO-A and MAO-B to form a corresponding pyridinium (B92312) ion metabolite. nih.gov Such enzymatic pathways represent a primary route for the biotransformation and clearance of phenylalkylamine structures.

Reactivity Influences of Molecular Architecture and Substituents

The reactivity of the core 1-phenyl-1-propanamine structure can be significantly altered by modifications to its molecular framework, such as the introduction of strained rings or substituents on the aromatic ring.

Replacing the ethyl group with a cyclopropyl (B3062369) ring, as seen in analogs like trans-2-phenylcyclopropylamine, introduces significant ring strain (over 100 kJ·mol⁻¹). nih.gov This strain dramatically influences the molecule's reactivity, making the cyclopropane (B1198618) ring susceptible to opening reactions. nih.govnih.gov

Mechanistic studies on trans-2-phenylcyclopropylamine hydrochloride under superacid conditions have shown that electrophilic ring-opening occurs. nih.gov Interestingly, the cleavage happens at the distal C₂-C₃ bond (the bond opposite to the point of substitution) rather than the vicinal C₁-C₂ bond. acs.orgnih.gov This regioselectivity is attributed to two main factors:

Inductive Effects : The electron-withdrawing ammonium group (–N⁺H₃) weakens the distal C-C bond. acs.orgnih.gov

Electrostatic Repulsion : Charge-charge repulsion in the transition state favors a pathway where the developing positive charge is further from the existing ammonium cation. nih.gov

This ring-opening can be part of a mechanism-based inhibition of enzymes. For instance, the inactivation of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) by trans-2-phenylcyclopropylamine involves the opening of the cyclopropyl ring, which leads to the formation of a covalent adduct with the enzyme's flavin cofactor. nih.govresearchgate.net

Placing substituents on the phenyl ring of 1-phenyl-1-propanamine can profoundly alter its reactivity by modifying the electronic properties of the molecule. The substituent's ability to donate or withdraw electron density influences the nucleophilicity of the amine group and the stability of any charged intermediates formed during a reaction. nih.govyoutube.com

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (–OCH₃) or methyl (–CH₃) increase electron density on the phenyl ring. This effect can be transmitted to the benzylic carbon and, to a lesser extent, the amine, potentially increasing its nucleophilicity and the rate of reactions like N-alkylation.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO₂) or cyano (–CN) pull electron density away from the phenyl ring. This reduces the nucleophilicity of the amine, making it less reactive toward electrophiles. However, EWGs can stabilize negative charges in reaction intermediates, which can accelerate certain reaction types, such as those where deprotonation of the α-carbon is involved.

The impact of these substituents on reaction kinetics can often be predicted and quantified using principles from physical organic chemistry, such as the Hammett or Yukawa-Tsuno equations, which correlate reaction rates with substituent parameters. youtube.comnih.gov Studies on other systems, such as the acid-induced ring-opening of rhodamine-based probes, have demonstrated that tuning substituents from electron-donating to electron-withdrawing can increase reaction rates by destabilizing a reaction intermediate. nih.gov

Table 3: Predicted Electronic Effects of Phenyl Substituents on Amine Reactivity

| Substituent Type | Example | Effect on Phenyl Ring | Predicted Effect on Amine Nucleophilicity | Predicted Effect on N-Alkylation Rate |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density | Increase | Increase |

| Neutral | -H | Baseline | Baseline | Baseline |

Mechanistic Investigations of Degradation Pathways and Impurity Formation (e.g., Nitrosamine (B1359907) Formation)

The chemical stability of 1-Phenyl-1-propanamine hydrochloride is a critical aspect of its quality and safety profile. Degradation of the active substance can lead to a loss of potency and the formation of potentially harmful impurities. This section explores the mechanistic investigations into the degradation pathways of this compound and the formation of impurities, with a particular focus on nitrosamines. While specific studies on this compound are limited, valuable insights can be drawn from research on structurally related compounds, such as cathinone (B1664624) and its derivatives.

Degradation Pathways

The degradation of this compound can be influenced by various factors, including temperature, pH, light, and the presence of oxidizing agents. The primary functional group susceptible to degradation is the primary amine.

Oxidative Degradation: In the presence of oxygen, particularly in the air, the amine group of cathinone derivatives can undergo oxidation. Studies on related cathinone hydrochlorides have shown that they are unstable in air, leading to the formation of various degradation products. researchgate.netnih.gov For instance, the decomposition of α-pyrrolidinoheptanophenone hydrochloride in air resulted in the identification of an N-oxide and an α-(2″-oxopyrrolidino)heptanophenone. researchgate.netnih.gov This suggests that this compound could also be susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidative degradation products.

Thermal Degradation: Elevated temperatures can accelerate the degradation of cathinone-related compounds. Thermal degradation of synthetic cathinones has been observed to produce characteristic products with a mass shift of -2 Da, indicative of the loss of two hydrogen atoms and the formation of an enamine. oup.comresearchgate.net While 1-Phenyl-1-propanamine lacks the β-keto group necessary for keto-enol tautomerism and subsequent enamine formation, thermal stress could still promote other degradation pathways, such as dimerization or fragmentation. The tendency of cathinone to cyclize and subsequently oxidize at room temperature further highlights the potential for complex degradation pathways. oup.com

pH-Dependent Degradation: The stability of cathinone derivatives is significantly dependent on pH. Generally, these compounds are more stable under acidic conditions and degrade more rapidly in alkaline environments. ojp.gov This increased degradation at higher pH is likely due to the deprotonation of the amine group, making it more susceptible to nucleophilic attack and oxidation.

A proposed mechanism for the degradation of substituted cathinones involves a base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone, which can then be oxidized to an alpha-dicarbonyl and subsequently hydrolyzed to an acid. researchgate.net Although this compound lacks the ketone group for this specific pathway, the general principle of increased reactivity of the free base form under alkaline conditions likely holds true.

The stability of synthetic cathinones has been systematically studied under various storage conditions. The following table summarizes the stability of several cathinone derivatives in different matrices and temperatures, providing an indication of the potential stability profile of this compound.

| Analyte | Matrix | Storage Temperature | Stability Findings | Reference |

| Mephedrone | Methanol | Room Temperature | 87.6% degradation after 30 days | nih.gov |

| Mephedrone | Methanol | 4°C | 51.3% degradation after 30 days | nih.gov |

| MDPV | Methanol | Room Temperature | 44.4% degradation after 30 days | frontiersin.org |

| α-PVP | Acetonitrile | Room Temperature | Stable for 30 days | frontiersin.org |

| Halogenated Cathinones | Urine | Room Temperature | Showed the highest instability among tested cathinones | nih.gov |

| Dihydro-metabolites | Urine | 4°C | Showed improved stability compared to parent cathinones | nih.gov |

Dimerization: Cathinone itself is known to be prone to dimerization, especially in its free base form. oup.com This process involves the reaction of two molecules to form a larger, pharmacologically inactive dimer. This instability is a key reason for the traditional fresh consumption of khat leaves. oup.com It is plausible that 1-Phenyl-1-propanamine, as a primary amine, could also undergo dimerization, particularly under conditions that favor the free base.

Impurity Formation: Nitrosamines

A significant area of concern in the pharmaceutical industry is the formation of N-nitrosamine impurities, which are classified as probable human carcinogens. nih.gov Nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be generated from nitrite (B80452) salts under acidic conditions. acs.org

Mechanism of Nitrosamine Formation:

1-Phenyl-1-propanamine is a primary amine and, as such, is not expected to directly form a stable nitrosamine. However, it can be a precursor to secondary amines through various reactions or may contain secondary amine impurities from its synthesis. The general mechanism for nitrosamine formation from a secondary amine involves the following steps:

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are converted to nitrous acid (HNO₂).

Nitrosation of the Amine: The secondary amine acts as a nucleophile and attacks the nitrosating agent, leading to the formation of a protonated N-nitrosamine.

Deprotonation: The protonated N-nitrosamine loses a proton to form the stable N-nitrosamine impurity.

The risk of nitrosamine formation is influenced by several factors, including the presence of susceptible amines, the concentration of nitrites, and the pH of the environment. acs.org The formation is generally favored in acidic conditions. acs.org

Risk Factors in Pharmaceutical Products:

Nitrite impurities can be present in various excipients, water, and even packaging materials used in the manufacturing of drug products. acs.org The manufacturing process itself can also contribute to the risk. For instance, wet granulation processes, which involve the use of water, have been shown to increase the formation of nitrosamines in formulations containing hydrochloride salts of amines compared to dry blending methods. acs.org This is because the acidic nature of the hydrochloride salt in the presence of water creates a favorable environment for the reaction between any present secondary amine impurities and nitrites.

The following table outlines the key factors that can contribute to the formation of nitrosamine impurities in pharmaceutical products.

| Risk Factor | Description | Reference |

| Presence of Nitrosatable Amines | Secondary or tertiary amine impurities in the drug substance or formed during degradation. | acs.org |

| Presence of Nitrosating Agents | Nitrite impurities in excipients, water, or solvents. | acs.org |

| Favorable Reaction Conditions | Acidic pH, elevated temperatures, and presence of water (e.g., during wet granulation). | acs.org |

Given that 1-Phenyl-1-propanamine is a primary amine, the primary risk of nitrosamine formation would stem from the presence of any secondary amine impurities in the drug substance. Therefore, stringent control over the manufacturing process and the quality of raw materials is essential to mitigate this risk.

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of this compound, enabling its separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the stability of compounds in biological samples. A study on the closely related compound (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) highlights this application. The stability of MPPH was evaluated in plasma and urine samples inoculated with Escherichia coli and stored under different conditions. nih.gov Using an Agilent-Zorbax-SB-C18 column, the investigation revealed that while the compound was stable in plasma for 48 hours at 37°C, its stability in urine decreased by approximately 11% under the same conditions. nih.gov This demonstrates the power of HPLC in determining the viability of analytes in complex biological matrices over time, a crucial factor in forensic and clinical research. nih.gov

Table 1: HPLC Stability Findings for a Related Amine in Biological Matrices

| Matrix | Storage Temperature (°C) | Duration | Stability Outcome |

| Plasma | 37 | 48 hours | Stable |

| Urine | 37 | 48 hours | ~11% decrease |

| Plasma | -20 | 6 months | Stable |

| Urine | -20 | 6 months | Stable |

Data derived from a stability study on (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the trace analysis and metabolite profiling of volatile and semi-volatile compounds. nih.gov For polar compounds like 1-Phenyl-1-propanamine, chemical derivatization is often necessary to increase their volatility for GC analysis. nih.govjcsp.org.pk This process involves reacting the amine group with a derivatizing agent, such as trifluoroacetylacetone (TFAA), to form a less polar, more volatile derivative. jcsp.org.pk

Once volatilized, the compound is separated from other components in the GC column based on its boiling point and interaction with the stationary phase. ccsknowledge.comyoutube.com The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for definitive identification of the parent compound and its metabolites, even at very low concentrations. nih.gov GC-MS-based metabolomics is adept at identifying a wide range of small-molecule metabolites, making it an ideal platform for studying the biotransformation of 1-Phenyl-1-propanamine. nih.govnih.gov

Table 2: Typical GC Parameters for Amine Analysis

| Parameter | Specification | Purpose |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) jcsp.org.pk | Provides high-resolution separation of components. jcsp.org.pk |

| Carrier Gas | Nitrogen or Helium jcsp.org.pkchemcoplus.co.jp | Transports the sample through the column. chemcoplus.co.jp |

| Injection Mode | Split (e.g., 10:1) jcsp.org.pk | Prevents column overloading with concentrated samples. jcsp.org.pk |

| Temperature Program | Initial hold followed by a ramp (e.g., 100°C for 1 min, then 10°C/min to 250°C) jcsp.org.pk | Separates compounds based on their different boiling points. jcsp.org.pk |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) jcsp.org.pk | FID offers general quantitation, while MS provides structural identification. nih.govjcsp.org.pk |

Solid-Phase Extraction (SPE) Coupled with Advanced Detection Methods (e.g., Molecularly Imprinted Polymers)

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate analytes from complex matrices, thereby increasing detection sensitivity and prolonging the life of analytical columns. windows.netyoutube.com For a compound like this compound, which contains both a phenyl group and a protonated amine, various SPE sorbents can be effective. A phenyl-based sorbent can retain the compound through π-π interactions, while an ion-exchange sorbent can trap the charged amine group. phenomenex.comphenomenex.com

A more advanced and highly selective approach involves the use of Molecularly Imprinted Polymers (MIPs). mdpi.comnih.gov MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the "template"). nih.govresearchgate.net The process involves polymerizing functional monomers and a cross-linker around the template molecule. labxing.com Subsequent removal of the template leaves behind a cavity that can selectively rebind the analyte with high affinity, similar to a lock-and-key mechanism. mdpi.comnih.gov Using MIPs as the sorbent in SPE allows for the highly selective extraction of 1-Phenyl-1-propanamine from complex samples like biological fluids, significantly improving the cleanliness of the extract and the accuracy of subsequent analysis. nih.govlabxing.com

Advanced Spectroscopic Characterization in Research Settings

Spectroscopy provides indispensable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons on the phenyl ring, the methine (CH) proton adjacent to both the phenyl ring and the amine, the methylene (B1212753) (CH₂) protons of the ethyl group, and the terminal methyl (CH₃) protons. The integration of these signals corresponds to the number of protons in each environment. nih.govhmdb.ca

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. miamioh.edu The spectrum for this compound would show distinct signals for the carbons of the phenyl ring, the methine carbon, the methylene carbon, and the methyl carbon. nih.govchemicalbook.com The chemical shift of the carbon attached to the nitrogen atom is particularly informative.

Table 3: Predicted ¹H NMR Spectral Data for 1-Phenyl-1-propanamine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | Multiplet | Aromatic protons (C₆H₅) |

| ~4.1 | Triplet | Methine proton (CH-N) |

| ~1.7-1.9 | Multiplet | Methylene protons (CH₂) |

| ~0.8-1.0 | Triplet | Methyl protons (CH₃) |

Note: Data is based on the parent compound 1-phenylpropan-1-amine and may shift slightly for the hydrochloride salt. nih.gov

Table 4: Predicted ¹³C NMR Spectral Data for 1-Phenyl-1-propanone Precursor

| Chemical Shift (δ, ppm) | Assignment |

| 200.7 | Carbonyl carbon (C=O) |

| 136.9 | Phenyl carbon (C-ipso) |

| 132.9 | Phenyl carbon (C-para) |

| 128.5 / 127.9 | Phenyl carbons (C-ortho/meta) |

| 31.7 | Methylene carbon (CH₂) |

| 8.4 | Methyl carbon (CH₃) |

Note: Data is for the precursor 1-phenyl-1-propanone and provides context for the carbon backbone. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "vibrational fingerprint" for the compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key absorptions include N-H stretching vibrations from the protonated amine group (R-NH₃⁺), C-H stretching from the aromatic ring and aliphatic chain, and C=C stretching from the phenyl ring. nist.govnist.gov The spectrum for the related phenylpropanolamine hydrochloride shows strong, broad bands in the 2400-3200 cm⁻¹ region, characteristic of an amine salt. nist.gov

Raman Spectroscopy : Raman spectroscopy also provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the C=C ring stretching modes of the phenyl group. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule's structure. researchgate.netchemicalbook.com

Table 5: Key IR Absorption Bands for Phenylpropanolamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic Ring |

| ~2800-3000 | C-H Stretch | Aliphatic Chain |

| ~2400-3200 (broad) | N-H Stretch | Amine Salt (R-NH₃⁺) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic Chain |

Note: Data is based on the evaluated spectrum for phenylpropanolamine hydrochloride from the NIST database. nist.govnist.gov

Sophisticated Analytical Methodologies for Research Grade Characterization and Quantification

Advanced Spectroscopic and Crystallographic Techniques

Mass spectrometry (MS) is an indispensable tool for the characterization of 1-phenyl-1-propanamine hydrochloride, providing definitive molecular weight confirmation and detailed structural insights through fragmentation analysis. The molecular weight of the hydrochloride salt is consistently reported as approximately 171.67 g/mol , corresponding to its molecular formula, C₉H₁₄ClN. scbt.comchemicalbook.com The parent free base, 1-phenyl-1-propanamine, has a molecular weight of about 135.21 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of 1-phenyl-1-propanamine induces characteristic fragmentation patterns that are crucial for its identification. For primary aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, with the preferential loss of the largest alkyl radical. miamioh.edu In the structure of 1-phenyl-1-propanamine, the bond between the benzylic carbon (C1) and the adjacent carbon of the propyl chain is prone to cleavage. This results in the loss of an ethyl radical (•CH₂CH₃, mass of 29 u), leading to the formation of a stable, resonance-delocalized benzylic cation [C₆H₅CH=NH₂]⁺. This fragment produces a characteristic ion at a mass-to-charge ratio (m/z) of 106, which is observed as the base peak in the mass spectrum of 1-phenyl-1-propanamine. nih.gov Other fragments characteristic of the phenyl group itself, such as at m/z 77, may also be observed. nih.gov

Furthermore, mass spectrometry is a powerful technique for metabolic studies using isotopically labeled compounds. For instance, deuteration (the substitution of hydrogen with its heavier isotope, deuterium) of 1-phenyl-1-propanamine can be used to track its metabolic pathways. The increased mass of the labeled compound and its metabolites allows them to be distinguished from their endogenous counterparts by MS. This approach is valuable in pharmacokinetic studies to understand metabolic degradation, with deuteration sometimes leading to a slower rate of metabolism due to the kinetic isotope effect, which can extend the compound's half-life.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Pathway | Characteristic Fragment Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | C₉H₁₄ClN | 171.67 | N/A (Analysis typically on free base) | N/A | scbt.comchemicalbook.com |

| 1-Phenyl-1-propanamine (Free Base) | C₉H₁₃N | 135.21 | α-cleavage (loss of •CH₂CH₃) | 106 (Base Peak) | nih.govmiamioh.edu |

Microwave spectroscopy offers unparalleled precision for determining the gas-phase structure and conformational landscape of molecules. This high-resolution technique measures the transition frequencies between rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia and, by extension, its three-dimensional geometry. While specific microwave spectroscopy studies on this compound are not prominently documented in the reviewed literature, the application of this method to structurally similar isomers, such as 1-phenyl-2-propanol (B48451) and methamphetamine (N-methyl-1-phenyl-2-propanamine), demonstrates its powerful capabilities.

For flexible molecules like 1-phenyl-1-propanamine, multiple conformers, differing by rotation around single bonds (e.g., the C-C bond of the propyl chain or the C-phenyl bond), can coexist. Microwave spectroscopy can distinguish these different conformers, as each has a unique set of rotational constants (A, B, and C). whitman.educhemicalbook.com In studies of related compounds, only a single conformational isomer was observed for each species in the cold, isolated environment of a supersonic jet expansion, corresponding to the lowest energy structure. whitman.educhemicalbook.com Theoretical calculations, often using methods like Møller–Plesset perturbation theory (MP2), are used in conjunction with experimental data to assign the observed spectrum to a specific conformer. chemicalbook.com These studies have shown that the lowest energy conformations are often stabilized by weak intramolecular interactions, such as NH-π or CH-π hydrogen bonds between the side chain and the phenyl ring. chemicalbook.com

| Analyte | Spectroscopic Finding | Significance | Reference |

|---|---|---|---|

| 1-Phenyl-2-propanol & Methamphetamine | Observation of a single conformational isomer. | Demonstrates the ability to isolate and identify the lowest energy conformer in the gas phase. | whitman.educhemicalbook.com |

| 1-Phenyl-2-propanone | Measurement of torsional splitting from methyl group internal rotation. | Allows for the quantitative determination of the barrier to internal rotation (V₃). | whitman.educhemicalbook.com |

| General Chiral Molecules | Development of chirality-sensitive microwave three-wave mixing techniques. | Enables the differentiation and manipulation of enantiomers in the gas phase. | chemicalbook.com |

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique has been applied to this compound, providing detailed insights into its molecular conformation, crystal packing, and the network of intermolecular interactions that stabilize the crystal lattice.

Research has shown that this compound crystallizes in the orthorhombic crystal system. nih.gov One detailed structural determination identified the space group as P2₁2₁2₁, which is a chiral space group. nih.gov This crystallographic arrangement is consistent with the molecule's inherent chirality, as it lacks improper rotation axes like inversion centers or mirror planes. The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal, have been determined through single-crystal X-ray diffraction studies. nih.gov

| Crystallographic Parameter | Reported Value(s) | Significance | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. | nih.gov |

| Space Group | P2₁2₁2₁ | Indicates a chiral crystal structure. | nih.gov |

| Unit Cell Dimensions (Å) | a = 5.254(2), b = 12.172(6), c = 29.088(13) | Defines the size and shape of the unit cell. Different values suggest polymorphism. | nih.gov |

| a = 7.362554(12), b = 13.340168(27), c = 16.701887(33) | |||

| Unit Cell Volume (ų) | 1860.2(14) or 1640.421(5) | Volume occupied by one unit cell. | nih.gov |

Pharmacological and Biological Activities: Mechanistic Dissection and Systemic Interactions

Neurotransmitter System Modulation Mechanisms

As a phenethylamine (B48288) derivative, 1-Phenyl-1-propanamine hydrochloride's activity is intrinsically linked to the monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These systems are fundamental to regulating mood, arousal, and various cognitive functions.

Monoamine transporters (MATs) are proteins that manage the concentration of neurotransmitters in the synaptic cleft, the space between neurons. nih.govnih.gov They achieve this by reabsorbing dopamine (via DAT), norepinephrine (via NET), and serotonin (via SERT) back into the presynaptic neuron, a process known as reuptake. nih.govnih.gov This action terminates the neurotransmitter's signal.

Compounds like this compound belong to a class of substances that interfere with this process. There are two primary mechanisms of interference:

Reuptake Inhibition: The compound binds to one or more of the monoamine transporters, physically blocking the neurotransmitter from being reabsorbed. nih.gov This leads to a higher concentration of the neurotransmitter in the synaptic cleft, enhancing its effects. nih.gov

Release Enhancement (Efflux): The compound is transported into the neuron by the transporter. Once inside, it can trigger a reversal of the transporter's function, causing it to pump neurotransmitters from the neuron's internal stores out into the synaptic cleft. nih.govfrontiersin.org This mechanism, distinct from normal neuronal firing, also floods the synapse with neurotransmitters. nih.gov

The specific action—whether reuptake inhibition or release enhancement—and the selectivity for DAT, NET, or SERT depend on the molecule's precise chemical structure. nih.gov For instance, studies on 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, a series of related compounds, identified potent and selective norepinephrine reuptake inhibitors (NRIs). nih.gov One compound in this series demonstrated a high affinity for NET with an IC₅₀ value of 2.7 nM, while showing excellent selectivity over both SERT and DAT. nih.gov Similarly, another investigation into 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols found that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor (IC₅₀ = 28 nM) with significant selectivity over the dopamine transporter. nih.gov

1-Phenyl-1-propanamine is structurally part of the broader phenethylamine class, which also includes amphetamine. While both share a common chemical backbone, subtle structural differences lead to distinct mechanistic profiles in their interaction with the catecholamine (dopamine and norepinephrine) systems. nih.govresearchgate.net

Amphetamine and its derivatives are well-documented as potent catecholamine releasing agents. frontiersin.orgwikipedia.org They exhibit a high affinity for both NET and DAT, enter the presynaptic neuron, and induce transporter-mediated efflux of dopamine and norepinephrine. frontiersin.org Amphetamines typically show a higher affinity for NET compared to DAT. frontiersin.org In contrast, other phenethylamine-based compounds, such as methylphenidate, act primarily as pure reuptake inhibitors, blocking DAT and NET without causing significant neurotransmitter release. osu.edu

The distinction is critical:

Releasers (e.g., Amphetamine): Cause a rapid, non-vesicular flood of neurotransmitters into the synapse, independent of normal neuronal firing. nih.gov

Reuptake Inhibitors (e.g., Methylphenidate): Enhance the signal of neurotransmitters that have been released through normal physiological processes. nih.gov

The activity of 1-Phenyl-1-propanamine and its analogues can fall anywhere along this spectrum. The specific substitutions on the phenyl ring and the amine group determine whether the compound will act as a releasing agent, a reuptake inhibitor, or possess a mixed mechanism of action. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Inactivation Studies

Beyond transporter interactions, phenethylamine analogues can exert significant effects through the inhibition of key metabolic enzymes, namely Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

MAO and LSD1 are both flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes. nih.gov MAO is responsible for breaking down monoamine neurotransmitters in the brain, while LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histones, which can silence gene expression. tandfonline.comduke.edu

Due to significant structural similarities in their active sites, inhibitors designed for one enzyme can often affect the other. nih.gov Tranylcypromine (trans-2-phenylcyclopropylamine or 2-PCPA), a well-known MAO inhibitor with a phenethylamine-like structure, is a prime example. It has been shown to be a non-selective, irreversible inhibitor of both MAO and LSD1. nih.gov The mechanism involves the formation of a stable, covalent bond (an adduct) with the FAD cofactor, thereby permanently inactivating the enzyme. nih.gov

Similarly, phenelzine (B1198762), another MAO inhibitor, also inhibits LSD1 through a mechanism-based inactivation process. duke.edunih.gov Research into phenelzine analogues has shown that chemical modifications can significantly enhance potency and selectivity for LSD1 over MAO. nih.gov For example, an analogue named bizine (B560364) was found to be a potent LSD1 inhibitor that was 23-fold more selective for LSD1 over MAO-A and 63-fold more selective over MAO-B. nih.gov

The cytochrome P450 (CYP) family of enzymes is the primary system responsible for the phase I metabolism of a vast array of foreign compounds (xenobiotics), including drugs. youtube.com These enzymes, located mainly in the liver, modify compounds to make them more water-soluble and easier to eliminate. youtube.com The specific CYP isoforms involved in metabolizing a substance are critical for understanding its duration of action and potential for drug-drug interactions. nih.gov

The metabolism of phenethylamine-type compounds can involve several CYP isoforms. Key isoforms responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. youtube.com While specific data for this compound is limited, studies of related compounds provide insight. For example, CYP2D6 is known to metabolize many psychotropic drugs, and CYP3A4 is responsible for the biotransformation of a large number of medications. youtube.comnih.gov Inhibition of these enzymes by one drug can lead to elevated plasma levels of a co-administered drug, potentially causing toxicity. youtube.com Conversely, induction of these enzymes can decrease a drug's effectiveness.

Cellular and Molecular Signaling Pathway Investigations

The modulation of monoamine transporters and enzymes by compounds like this compound initiates a cascade of downstream cellular and molecular signaling events. While direct research on this specific compound is not widely available, the pathways affected by monoamine reuptake inhibitors are well-studied.

Increasing the levels of neurotransmitters like serotonin and norepinephrine in the synapse leads to sustained activation of their corresponding postsynaptic G protein-coupled receptors (GPCRs). nih.gov This activation triggers intracellular second messenger systems. nih.gov A prominent example is the cAMP (cyclic adenosine (B11128) monophosphate) signaling pathway . Activation of certain serotonin or norepinephrine receptors stimulates adenylyl cyclase, which increases intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). nih.gov

Another relevant pathway is the Wnt/β-catenin pathway . This pathway is influenced by the enzyme Glycogen Synthase Kinase 3 (GSK3), whose activity can be modulated by signaling cascades downstream of monoamine receptors. nih.gov Inhibition of GSK3 leads to the stabilization of β-catenin, allowing it to accumulate and translocate to the nucleus where it regulates the transcription of genes involved in neuronal plasticity and cell structure. nih.gov These long-term adaptive changes in gene expression and protein synthesis are believed to underlie the therapeutic effects of compounds that modulate monoamine systems. nih.govnih.gov

Modulation of Enzyme Activity and Gene Expression Effects

The biological activities of this compound and related cathinones extend beyond simple receptor interaction, influencing intracellular enzymatic processes and gene expression that can lead to lasting neuroadaptive changes.

Gene Expression Effects Administration of synthetic cathinones can trigger rapid and transient changes in the expression of immediate-early genes (IEGs). nih.govnih.govfrontiersin.org These genes, which include c-fos and Arc, are often utilized as markers for neuronal activity because their transcription is quickly induced in response to various stimuli, including neurotransmitter signaling. nih.govfrontiersin.org

Studies on novel synthetic cathinones have shown that acute administration can lead to an overexpression of Arc mRNA in both the dorsal and ventral striatum. nih.gov Similarly, a significant increase in c-fos expression has been observed in the dorsal striatum following the administration of several synthetic cathinones. frontiersin.org This upregulation of IEGs is believed to be a downstream consequence of the compound's primary pharmacological action. The increased synaptic levels of dopamine, resulting from transporter inhibition, can activate D1 dopamine receptors, which in turn leads to the increased transcription of Arc and c-fos mRNA. frontiersin.org The induction of these IEGs is a critical step in the process of neuroplasticity, as they code for transcription factors and effector proteins that can lead to more durable changes in neuronal structure and function. nih.govnih.gov

Receptor Interaction Profiles and Downstream Signaling Cascades

This compound and its analogs exert their primary effects by directly interacting with the monoamine neurotransmitter systems. nih.gov This interaction triggers a cascade of intracellular signaling events that underlie the compound's psychostimulant properties.

Receptor and Transporter Interactions The principal mechanism of action for cathinone-derived compounds is the augmentation of monoamine signaling, affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.govnih.gov This is achieved through actions on their respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govwww.gov.uk this compound acts as a sympathomimetic agent, promoting the release of norepinephrine and thereby indirectly activating both alpha- and beta-adrenergic receptors.

The interaction with monoamine transporters can involve both the inhibition of neurotransmitter reuptake and the facilitation of neurotransmitter release (efflux). nih.gov The specific affinity and selectivity for DAT, NET, and SERT can vary significantly among different synthetic cathinones, leading to distinct pharmacological profiles. nih.govnih.gov For example, compounds with a pyrrolidine (B122466) ring structure often act as potent reuptake inhibitors, whereas other derivatives may act as transporter substrates, reversing the normal direction of flow. nih.govnih.gov The affinity of various substituted cathinones for these transporters has been quantified, revealing a wide range of potencies. nih.gov

| Compound | hDAT (Kᵢ, μM) | hNET (Kᵢ, μM) | hSERT (Kᵢ, μM) |

|---|---|---|---|

| α-PPP | 1.29 | 1.83 | >10 |

| α-PBP | 0.145 | 0.435 | >10 |

| α-PVP | 0.0222 | 0.0388 | >10 |

| 4-MEC | 1.08 | 1.09 | 1.15 |

| Methcathinone (B1676376) (MCAT) | 0.489 | 0.301 | 3.45 |

Data adapted from Eshleman et al., 2017. nih.gov This table presents the binding affinities (Kᵢ) of several cathinone (B1664624) derivatives for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. Lower Kᵢ values indicate higher binding affinity.

Downstream Signaling Cascades The interaction of this compound with monoamine systems initiates downstream intracellular signaling pathways, with the cyclic adenosine monophosphate (cAMP) pathway being a key player. nih.govnih.gov Activation of certain G protein-coupled receptors, such as the β-adrenergic receptor by norepinephrine or the Trace Amine-Associated Receptor 1 (TAAR1) by phenethylamine-like compounds, stimulates adenylyl cyclase. nih.govwikipedia.org This enzyme then converts adenosine triphosphate (ATP) to cAMP. wikipedia.orgwikipedia.org

The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govwikipedia.org Activated PKA can then phosphorylate numerous target proteins, including transcription factors, which modulates gene expression and leads to the neuroadaptive changes seen with repeated substance exposure. nih.gov For example, studies with the related compound d-amphetamine show potent activation of the cAMP pathway in the prefrontal cortex via β1-adrenergic receptors. nih.gov This cascade is fundamental to how extracellular signals are translated into lasting cellular responses. wikipedia.org

Exploration of Other Mechanistic Activities (e.g., Anticonvulsant Activity, Anti-inflammatory Action)

Beyond its primary effects on monoamine systems, research into related compounds suggests that the structural backbone of this compound may possess other mechanistic activities, including the potential for anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity The potential for anticonvulsant activity is complex, as seizures have been documented as a toxic effect of exposure to some synthetic cathinones. adf.org.aunih.gov However, studies on structurally related molecules have indicated anticonvulsant properties in specific preclinical models. A phenylalanine-derived competitive antagonist of the AMPA receptor, designated as compound 1, was shown to have significant anticonvulsant effects in the 6-Hz seizure test, a model for psychomotor seizures. nih.gov This compound, however, was not effective in the maximal electroshock (MES) or pentylenetetrazol (scPTZ) seizure models. nih.gov In another study, the compound 1-diethylamino-3-phenylprop-2-en-1-one, a simplified analog of a previously identified anticonvulsant series, displayed potent activity in both the MES and scPTZ screens in rats. mdpi.com These findings suggest that while some cathinones may be pro-convulsant, specific structural modifications to the phenylpropanamine framework could yield compounds with therapeutic anticonvulsant potential.

Anti-inflammatory Action The relationship between synthetic cathinones and inflammation is multifaceted. Some studies indicate that certain synthetic cathinones can promote neuroinflammation. For example, self-administration of the synthetic cathinone 4-methylmethcathinone (4-MMC) in male rats led to widespread increases in pro-inflammatory cytokines in the brain, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). rti.orgmdpi.com

Conversely, other related compounds have been investigated for anti-inflammatory properties. Bupropion, a substituted cathinone used as an antidepressant, has been suggested to have potential utility in treating inflammatory conditions due to its ability to lower levels of the inflammatory mediator TNF-α, although clinical evidence remains limited. wikipedia.org Furthermore, a study on the structurally distinct compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute and chronic models of inflammation, reducing carrageenan-induced paw edema and inhibiting granuloma formation. nih.govresearchgate.net This suggests that while some cathinone derivatives may be pro-inflammatory, others may possess anti-inflammatory activity, highlighting the high degree of pharmacological diversity within this chemical class.

In Vitro and in Vivo Metabolism Studies: Unraveling Biotransformation Pathways

Identification of Primary and Secondary Metabolites and Biotransformation Products (e.g., N-Oxygenated, Hydroxylated, Conjugated Products)

The metabolism of cathinone (B1664624) and its synthetic analogues is extensive, leading to a variety of primary and secondary metabolites. Phase I metabolism introduces or exposes functional groups, while Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net

Phase I Biotransformations: The primary metabolic pathways identified for the cathinone structure across numerous in vitro and in vivo studies include:

Reduction of the β-keto group: This is a nearly universal metabolic step for cathinones, where the ketone moiety is reduced to a hydroxyl group, forming the corresponding amino alcohol. researchgate.netnih.gov For cathinone itself, this reduction produces norephedrine (B3415761) and norpseudoephedrine (B1213554) (cathine). wikipedia.orgnih.gov

N-dealkylation: For cathinones with N-alkyl or N,N-dialkyl substituents (secondary or tertiary amines), the removal of these alkyl groups is a major metabolic route. researchgate.netnih.gov This pathway can produce active metabolites; for instance, the N-demethylation of 4'-methyl-N,N-dimethylpentedrone (4-MDMP) yields 4-methylpentedrone (B3026277) (4-MPD), a known psychoactive substance. frontiersin.org

Hydroxylation: This reaction can occur at several positions on the molecule, including the alkyl side chain or the aromatic ring. researchgate.netfrontiersin.org Ring substituents, such as a methyl group, can be hydroxylated and subsequently oxidized to a carboxylic acid. researchgate.netnih.gov

Pyrrolidine (B122466) Ring Metabolism: In cathinone derivatives containing a pyrrolidine ring, common metabolic steps include hydroxylation of the ring, which is often followed by dehydrogenation to form a lactam metabolite. researchgate.netnih.gov

Demethylenation: For cathinones featuring a 3,4-methylenedioxy ring, such as methylone, metabolism often involves the opening of this ring, which is then typically followed by O-methylation. researchgate.netnih.gov

Phase II Biotransformations (Conjugation): Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. The most commonly identified Phase II pathway for cathinones is glucuronidation, where glucuronic acid is attached to hydroxyl groups formed during Phase I metabolism. researchgate.netfrontiersin.org Sulfation has also been described as a potential, though less common, conjugation pathway. researchgate.net

The table below summarizes the principal metabolic reactions for different classes of cathinone derivatives.

| Cathinone Structural Class | Primary Metabolic Pathways | Resulting Products/Metabolites | Reference |

|---|---|---|---|

| Unsubstituted (e.g., Cathinone) | β-keto reduction | Norephedrine, Norpseudoephedrine (Cathine) | wikipedia.orgnih.gov |

| N-Alkylated (e.g., Mephedrone) | N-dealkylation, β-keto reduction, Ring hydroxylation | Primary amines, Amino alcohols, Hydroxylated derivatives | nih.govnih.goveuropa.eu |

| Pyrrolidinophenones (e.g., α-PVP) | Pyrrolidine ring hydroxylation followed by dehydrogenation | Lactam metabolites | researchgate.netnih.gov |

| 3,4-Methylenedioxy (e.g., Methylone) | Demethylenation followed by O-methylation | Catechol derivatives | researchgate.netnih.gov |

| Halogenated (e.g., 3-CMC, 4-CMC) | β-keto reduction, N-demethylation, Hydroxylation | Chloro-dihydro metabolites, Chloro-nor-metabolites | frontiersin.orgnih.gov |

Enzymatic Pathways of Metabolism

The biotransformation of cathinones is predominantly an enzymatic process, occurring mainly in the liver, although non-enzymatic degradation can also contribute to their breakdown in biological systems.

The liver is the primary site of cathinone metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. researchgate.netwikipedia.org These enzymes are responsible for catalyzing the oxidative reactions characteristic of Phase I metabolism. The specific CYP isozymes involved in the metabolism of a particular cathinone derivative are highly dependent on its chemical structure. nih.gov

CYP Isozyme Involvement: Studies have identified several key CYP enzymes. For pyrrolidinophenone-type cathinones, isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in the initial metabolic steps. nih.gov The metabolism of 3,4-methylenedioxy derivatives is specifically mediated by CYP2D6 and CYP2C19 for the demethylenation step. researchgate.netnih.gov Research on cathinone itself has shown that it can act as an inhibitor of CYP1A2, CYP2A6, and CYP3A5. nih.gov

Other Hepatic Enzymes: Following CYP-mediated reactions, other enzymes can participate. For example, after the demethylenation of methylenedioxy-cathinones, the resulting catechol intermediate is methylated by catechol-O-methyltransferase (COMT). researchgate.netnih.gov

| Enzyme/System | Substrate Class (Example) | Metabolic Reaction | Reference |

|---|---|---|---|

| CYP2D6, CYP2C19 | 3,4-Methylenedioxy Cathinones (Methylone) | Demethylenation | researchgate.netnih.gov |

| CYP1A2, CYP2C9, CYP2C19 | Pyrrolidinophenones (α-PVT, α-PHP) | Hydroxylation | nih.gov |

| Catechol-O-methyltransferase (COMT) | Catechol intermediates (from demethylenation) | O-methylation | researchgate.netnih.gov |

| CYP1A2, CYP2A6, CYP3A5 | Cathinone | Inhibited by the compound | nih.gov |

Beyond enzymatic pathways, cathinones can undergo non-enzymatic degradation. Cathinone, being a primary amine with a β-ketone group, is susceptible to spontaneous degradation, particularly when in its free base form. wikipedia.org

A primary mechanism of this degradation is dimerization. wikipedia.org This process involves the cyclization of two cathinone molecules to form 3,6-dimethyl-2,5-diphenyldihydropyrazine, which is subsequently oxidized to the more stable 3,6-dimethyl-2,5-diphenylpyrazine. nih.gov This dimer is considered pharmacologically inactive. wikipedia.org The instability of cathinone is the reason why the leaves of the Catha edulis plant, from which it is derived, are traditionally chewed fresh. wikipedia.org The stability of cathinones in biological fluids is also highly dependent on pH, with degradation occurring more rapidly in neutral to alkaline environments. oup.comoup.com

Stereochemical Aspects of Metabolism and Enantiomer-Specific Biotransformation

Cathinone possesses a chiral center, meaning it exists as two stereoisomers (enantiomers), (S)- and (R)-cathinone. Metabolism of the compound is stereoselective, meaning the two enantiomers are processed differently by the body's enzymes. researchgate.netnih.gov

The keto-reduction of cathinone is highly stereospecific. nih.gov

S-(-)-cathinone is primarily metabolized to R,S-(-)-norephedrine . nih.gov

R-(+)-cathinone is primarily metabolized to R,R-(-)-norpseudoephedrine (also known as cathine). nih.gov

| Parent Enantiomer | Primary Metabolic Reaction | Major Metabolite | Reference |

|---|---|---|---|

| S-(-)-Cathinone | Stereospecific keto reduction | R,S-(-)-Norephedrine | nih.gov |

| R-(+)-Cathinone | Stereospecific keto reduction | R,R-(-)-Norpseudoephedrine (Cathine) | nih.gov |

Impact of Structural Features on Metabolic Stability and Clearance Rates

The chemical structure of a cathinone derivative has a profound impact on its metabolic stability and rate of clearance from the body. researchgate.net These pharmacokinetic properties are crucial for determining the duration of action and the window of detection in toxicological analyses. frontiersin.orgtandfonline.com

Nitrogen Substitution: The nature of the substituent on the nitrogen atom significantly influences stability. Cathinones with a tertiary amine, such as those incorporated into a pyrrolidine ring, are markedly more stable than their counterparts with a secondary amine (N-alkylated). nih.govoup.comresearchgate.net

Ring Substitution: Substituents on the aromatic ring also play a key role. The presence of a methylenedioxy group tends to confer significant stability. oup.comresearchgate.net Consequently, compounds that contain both a pyrrolidine ring and a methylenedioxy group are among the most stable cathinones. ojp.gov Conversely, the addition of a halogen atom (e.g., fluorine or chlorine) to the ring often decreases stability. nih.gov

Alkyl Chain Length: The length of the aliphatic side chain can alter the rate of metabolism. Studies on α-pyrrolidinophenones have shown that elongating the side chain can lead to a lower ratio of keto-reduction, affecting the metabolic profile. acs.org

Clearance Rates: As a result of these structural influences, cathinones exhibit a wide range of clearance rates. In vitro studies using human liver microsomes have classified some derivatives as low-clearance compounds (e.g., 4-CMC) and others as high-clearance compounds (e.g., 4-MDMB), with most falling into an intermediate category. frontiersin.org For high-clearance compounds, the parent drug is eliminated quickly, making their metabolites essential biomarkers for confirming intake. frontiersin.orgnih.gov

| Structural Feature | Effect on Metabolic Stability | Reference |

|---|---|---|

| Tertiary Amine (e.g., Pyrrolidine Ring) | Increases stability | nih.govoup.com |

| Secondary Amine (e.g., N-alkylation) | Decreases stability (compared to tertiary) | nih.govoup.com |

| Methylenedioxy Ring | Increases stability | oup.comresearchgate.net |

| Halogen Substitution (F, Cl) | Decreases stability | nih.gov |

| Elongated Alkyl Chain | Alters metabolic rate and pathways | acs.org |

Stability in Biological Matrices (e.g., Plasma, Urine) and Influencing Factors (e.g., Microbial Activity) for Research Sample Integrity